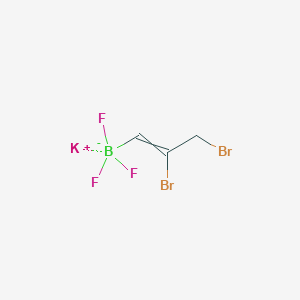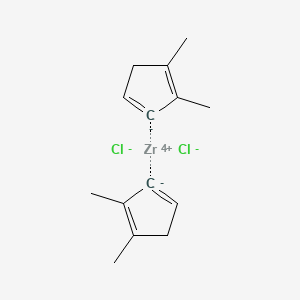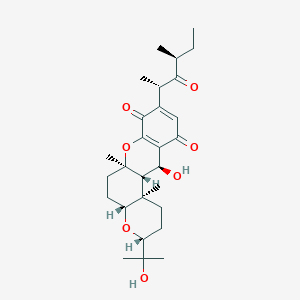
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a benzoylamino group, a cyano group, and a methylthio group attached to an acrylate backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate typically involves the reaction of methyl acrylate with benzoyl chloride, followed by the introduction of a cyano group and a methylthio group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a controlled temperature to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher efficiency, and reduced production costs. The use of continuous flow reactors allows for the precise control of reaction parameters, leading to consistent product quality .
化学反应分析
Types of Reactions
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzoylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the exchange of functional groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted acrylates, depending on the substituent introduced.
科学研究应用
Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
作用机制
The mechanism of action of Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the cyano and methylthio groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Methyl acrylate: A simpler acrylate with a wide range of applications in polymer chemistry.
Benzoyl chloride: Used in the synthesis of benzoylamino derivatives.
Methylthioacrylate: Contains a methylthio group similar to Methyl 3-(benzoylamino)-2-cyano-3-(methylthio)acrylate.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H12N2O3S |
|---|---|
分子量 |
276.31 g/mol |
IUPAC 名称 |
methyl (E)-3-benzamido-2-cyano-3-methylsulfanylprop-2-enoate |
InChI |
InChI=1S/C13H12N2O3S/c1-18-13(17)10(8-14)12(19-2)15-11(16)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,15,16)/b12-10+ |
InChI 键 |
JNZIAXMTPLKMQF-ZRDIBKRKSA-N |
手性 SMILES |
COC(=O)/C(=C(\NC(=O)C1=CC=CC=C1)/SC)/C#N |
规范 SMILES |
COC(=O)C(=C(NC(=O)C1=CC=CC=C1)SC)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)








![Benzo[g]chrysene-9-carboxaldehyde](/img/structure/B13833459.png)
![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)


